3-(4-methoxyphenyl)-5-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine
Description
The compound 3-(4-methoxyphenyl)-5-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 3 and a sulfanyl-linked 5-methyl-2-phenyl-1,3-oxazole moiety at position 3. Its synthesis likely involves S-alkylation of a triazole-thiol precursor with a halide derivative of the oxazole group, analogous to methods described for similar compounds .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-17(22-19(27-13)15-6-4-3-5-7-15)12-28-20-24-23-18(25(20)21)14-8-10-16(26-2)11-9-14/h3-11H,12,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHSCRVEIXBASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NN=C(N3N)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the oxazole ring and the methoxyphenyl group. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been tested against bacterial strains and fungi, showing promising results.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | ≤ 50 |
| Escherichia coli | Strong Inhibition | ≤ 25 |
| Candida albicans | Moderate Inhibition | ≤ 30 |
Studies indicate that the presence of the sulfanyl group enhances antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 34 | Induction of caspase activity |
| HCT-116 | 36 | Disruption of mitochondrial membrane potential |
These findings indicate that the compound could serve as a lead structure for developing new anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications to the substituents on the triazole ring can significantly impact their efficacy:
- Methoxy Group: Enhances lipophilicity and improves cell membrane penetration.
- Sulfanyl Moiety: Plays a critical role in biological activity by participating in redox reactions.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, a series of triazole derivatives were synthesized and tested against clinical isolates of Candida. The compound exhibited superior antifungal activity compared to traditional antifungals like fluconazole, suggesting its potential as a novel therapeutic agent .
Case Study 2: Anticancer Potential
Another study focused on evaluating various triazole derivatives for anticancer activity against multiple cancer cell lines. The specific compound demonstrated significant cytotoxicity and was noted for its ability to induce apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The oxazole group in the target compound may optimize steric interactions in enzyme binding pockets compared to bulkier naphthyl () or chlorophenyl () groups.
- Synthetic Feasibility : The use of cesium carbonate in S-alkylation () suggests high-yield routes for scaling production.
- Therapeutic Potential: Antifungal and anticancer activities of analogs position the target compound as a candidate for further biochemical screening.
Biological Activity
The compound 3-(4-methoxyphenyl)-5-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent studies.
Antibacterial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to our target have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | S. aureus | 20 |
| B | E. coli | 18 |
| C | P. aeruginosa | 15 |
In a specific study involving derivatives of triazole, it was found that modifications to the phenyl and oxazole rings significantly enhanced antibacterial activity, suggesting that the structural elements of our compound may also confer similar benefits .
Antifungal Activity
The antifungal potential of triazole compounds is well-documented. For example, derivatives have been tested against fungal pathogens such as Candida albicans and Aspergillus niger. The compound could potentially inhibit fungal growth through similar mechanisms.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | C. albicans | 32 µg/mL |
| E | A. niger | 64 µg/mL |
These results indicate that the triazole ring system is crucial for antifungal activity, likely due to its ability to disrupt fungal cell membrane synthesis .
Anticancer Activity
Emerging research indicates that triazole derivatives may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 10 |
The mechanism of action is thought to involve interference with DNA synthesis and cell cycle regulation .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of triazole compounds against MRSA and found a significant correlation between structural modifications and increased efficacy. The compound's sulfanyl group was particularly noted for enhancing activity against resistant strains .
- Antifungal Screening : Another investigation focused on the antifungal properties of triazole derivatives showed promising results against clinical isolates of Candida species. The study highlighted the importance of substituents on the aromatic ring in modulating antifungal potency .
- Cancer Cell Line Studies : Research involving the evaluation of triazole derivatives on various cancer cell lines revealed that certain modifications led to enhanced cytotoxicity. The findings suggest that compounds with specific functional groups could be developed into effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
